molecular formula C13H10F3N B15365295 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine

2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B15365295
M. Wt: 237.22 g/mol
InChI Key: GZPRWGAUTMEBQE-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position. This compound is part of the organofluorine chemistry family, where the incorporation of fluorine atoms significantly alters the chemical and physical properties of the molecule.

Synthetic Routes and Reaction Conditions:

  • Bromination and Substitution: The synthesis can start with 2-methylpyridine, which undergoes bromination at the 5-position. The resulting 2-methyl-5-bromopyridine is then subjected to a nucleophilic substitution reaction with a trifluoromethylphenyl group.

  • Cross-Coupling Reactions: Another method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-methylpyridine-5-boronic acid and a trifluoromethylphenyl halide.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation: Various oxidized derivatives, such as carboxylic acids or ketones

  • Reduction: Reduced forms of the compound, potentially leading to different functional groups

  • Substitution: Derivatives with different substituents replacing the trifluoromethyl group

Scientific Research Applications

2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid

  • 2-Methyl-5-(trifluoromethyl)pyridine

  • 2-Methyl-5-(trifluoromethyl)aniline

Uniqueness: 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs

This compound's versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications. Its continued study and development hold promise for future advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H10F3N/c1-9-5-6-11(8-17-9)10-3-2-4-12(7-10)13(14,15)16/h2-8H,1H3

InChI Key

GZPRWGAUTMEBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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